molecular formula C12H9F2NO2S B5735546 2-fluoro-N-(2-fluorophenyl)benzenesulfonamide

2-fluoro-N-(2-fluorophenyl)benzenesulfonamide

Cat. No.: B5735546
M. Wt: 269.27 g/mol
InChI Key: JMLSCNMMPKJAQU-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-fluorophenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound is characterized by the presence of two fluorine atoms attached to the phenyl rings, which can significantly influence its chemical properties and reactivity.

Biochemical Analysis

Biochemical Properties

2-fluoro-N-(2-fluorophenyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis and degradation of nucleic acids and proteins. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in cellular processes . Additionally, this compound can bind to specific proteins, affecting their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to specific sites on enzymes, leading to their inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular processes, including changes in cell proliferation and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-fluorophenyl)benzenesulfonamide typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 2-fluoroaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-fluorobenzenesulfonyl chloride+2-fluoroanilineThis compound+HCl\text{2-fluorobenzenesulfonyl chloride} + \text{2-fluoroaniline} \rightarrow \text{this compound} + \text{HCl} 2-fluorobenzenesulfonyl chloride+2-fluoroaniline→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-fluorophenyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The sulfonamide group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Electrophilic aromatic substitution: The fluorine atoms on the phenyl rings can be substituted by other electrophiles such as halogens, nitro groups, or alkyl groups.

    Oxidation and reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinamides.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide, potassium carbonate, or lithium aluminum hydride can be used under mild to moderate conditions.

    Electrophilic aromatic substitution: Reagents such as bromine, nitric acid, or alkyl halides can be used under acidic or basic conditions.

    Oxidation and reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride can be used under controlled conditions.

Major Products Formed

    Nucleophilic substitution: Products such as N-alkylated or N-arylated sulfonamides.

    Electrophilic aromatic substitution: Products such as halogenated, nitrated, or alkylated derivatives.

    Oxidation and reduction: Products such as sulfonic acids or sulfinamides.

Scientific Research Applications

2-fluoro-N-(2-fluorophenyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent for the synthesis of other fluorinated compounds and as a building block for the preparation of complex molecules.

    Biology: Studied for its potential biological activities such as antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate for the treatment of various diseases.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Comparison with Similar Compounds

2-fluoro-N-(2-fluorophenyl)benzenesulfonamide can be compared with other similar compounds such as:

    N-fluorobenzenesulfonimide: Known for its use as a fluorinating agent in organic synthesis.

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Studied for its antibacterial and anticancer activities.

    4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide: Investigated for its potential use in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activities. The presence of two fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-N-(2-fluorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLSCNMMPKJAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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